molecular formula C5H3N3S B6157710 3-sulfanylpyrazine-2-carbonitrile CAS No. 74002-70-3

3-sulfanylpyrazine-2-carbonitrile

Cat. No.: B6157710
CAS No.: 74002-70-3
M. Wt: 137.2
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Description

3-Sulfanylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine backbone substituted with a sulfanyl (-SH) group at position 3 and a carbonitrile (-CN) group at position 2. Its molecular formula is C₅H₃N₃S, with a molecular weight of 137.17 g/mol.

Properties

CAS No.

74002-70-3

Molecular Formula

C5H3N3S

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sulfanylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with thiourea, followed by the introduction of a nitrile group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-sulfanylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-sulfanylpyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-sulfanylpyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

This compound

  • Reactivity : The -SH group enables participation in disulfide bonds or metal coordination, while the -CN group enhances electrophilicity at the pyrazine ring. This dual functionality makes it valuable in catalysis and bioactive molecule design.

3-(Ethylsulfanyl)pyrazine-2-carbonitrile

  • Reactivity : The ethylsulfanyl (-S-C₂H₅) group increases hydrophobicity, improving membrane permeability in agrochemical applications. Its stability compared to thiol derivatives reduces oxidation sensitivity .

3-Chloropyrazine-2-carbonitrile

  • Reactivity: The chlorine substituent acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type coupling reactions. This is critical in constructing complex heterocycles (e.g., thieno[2,3-b]pyridines) .
  • Synthetic Utility: Raw materials like trimethylsilyl cyanide and 2-chloropyrazine are used in its preparation, highlighting its role as a precursor for aminopyrazine derivatives .

3-Aminopyrazine-2-carbonitrile

  • Reactivity : The electron-donating -NH₂ group stabilizes the pyrazine ring and participates in hydrogen bonding, enhancing binding affinity in drug-receptor interactions .
  • Applications: Used in synthesizing methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a scaffold in kinase inhibitors .

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